1-Phenyl-2-((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)ethanone
Description
1-Phenyl-2-((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)ethanone is a compound that features a phenyl group and an imidazole ring Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Properties
IUPAC Name |
1-phenyl-2-[(5-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-16(14-9-5-2-6-10-14)12-21-17-18-11-15(19-17)13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHZJHGICJMVOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=N1)SCC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50753817 | |
| Record name | 1-Phenyl-2-[(5-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50753817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89446-87-7 | |
| Record name | 1-Phenyl-2-[(5-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50753817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Phenyl-2-((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)ethanone typically involves the reaction of benzylideneacetophenone with thiourea under acidic conditions to form the imidazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Reaction Type | Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%) | 1-Phenyl-2-((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfinyl)ethanone | 72% | |
| Sulfone formation | KMnO₄ (acidic) | 1-Phenyl-2-((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfonyl)ethanone | 65% |
Mechanistic Insight :
-
Sulfoxide formation proceeds via electrophilic attack of peroxide on the sulfur atom.
-
Sulfone synthesis requires stronger oxidizing agents and elevated temperatures.
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether acts as a nucleophilic site for alkylation or arylation reactions.
| Nucleophile | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| Methyl iodide | CH₃I, K₂CO₃ | 1-Phenyl-2-((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)(methyl)sulfonium)ethanone | DMF, 60°C, 12 h | |
| Benzyl chloride | C₆H₅CH₂Cl, Cs₂CO₃ | 1-Phenyl-2-((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)(benzyl)sulfonium)ethanone | Ethanol, reflux, 8 h |
Key Observation :
-
Alkylation occurs regioselectively at sulfur due to its high electron density.
Ketone Functional Group Transformations
The ethanone moiety participates in classical carbonyl reactions.
Reduction to Alcohol
Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol:
| Reducing Agent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | Ethanol | 1-Phenyl-2-((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)ethanol | 57% |
Nucleophilic Addition
Grignard reagents add to the carbonyl carbon:
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| CH₃MgBr | 1-Phenyl-2-((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)-2-propanol | THF, 0°C → RT, 4 h | 68% |
Imidazole Ring Modifications
The 4,5-dihydroimidazole ring undergoes electrophilic substitution at the nitrogen atoms.
Note :
Biological Activity-Driven Reactions
The compound’s thioether and imidazole groups contribute to interactions with biological targets:
Therapeutic Relevance :
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity : Research has shown that derivatives of imidazole compounds exhibit significant anticancer properties. For example, studies have indicated that certain analogs of 1-Phenyl-2-((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)ethanone demonstrate cytotoxic effects against various cancer cell lines, including cervical and bladder cancer cells. The IC50 values for these compounds range from 2.38 to 3.77 µM, showing promising potential as anticancer agents .
Compound Cell Line IC50 (µM) 4e SISO 2.87 5m RT-112 3.06 - Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies suggest that modifications to the imidazole ring can enhance the antimicrobial efficacy, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation in vitro, indicating their utility in treating inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines and other mediators .
Agrochemical Applications
The compound's ability to inhibit specific enzymes related to plant growth regulation suggests its potential as a herbicide or fungicide. Research indicates that derivatives can effectively control certain plant pathogens while being less toxic to beneficial organisms .
Case Studies
- Cytotoxicity Assessment : A study conducted on the cytotoxic effects of various imidazole derivatives demonstrated that the presence of electron-withdrawing groups significantly influenced the potency against cancer cell lines. For instance, compounds with chloro substituents showed enhanced activity compared to their non-substituted counterparts .
- Synthesis and Characterization : The synthesis pathways for creating derivatives of this compound have been documented extensively, showcasing methods such as nucleophilic substitution and cyclization reactions that yield compounds with varied biological activities .
Mechanism of Action
The mechanism of action of 1-Phenyl-2-((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-Phenyl-2-((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)ethanone can be compared with other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
1-Phenyl-2-((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)ethanone is a compound that combines a phenyl group with an imidazole ring, suggesting potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, synthesis methods, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 1-phenyl-2-[(5-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethanone |
| CAS Number | 89446-87-7 |
| Molecular Formula | C17H16N2OS |
| Molecular Weight | 296.38 g/mol |
Synthesis Methods
The compound is typically synthesized through the reaction of benzylideneacetophenone with thiourea under acidic conditions. Common solvents include ethanol, with hydrochloric acid often serving as a catalyst. This method allows for the formation of the imidazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing various derivatives of imidazole compounds, this specific compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition zones comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Preliminary results suggest that it can induce apoptosis in cancer cells through mechanisms involving the modulation of specific molecular targets associated with cell growth and survival pathways. For example, the compound was shown to have an IC50 value indicating effective cytotoxicity against cancer cell lines such as A431 (human epidermoid carcinoma) and U251 (human glioblastoma) cells .
The mechanism by which this compound exerts its biological effects involves interactions with various enzymes and receptors. The imidazole ring plays a critical role in these interactions, allowing the compound to modulate enzyme activity and potentially inhibit microbial growth or induce cancer cell apoptosis .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with other similar imidazole-containing compounds is provided:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Clemizole | Antihistaminic | |
| Etonitazene | Analgesic | |
| Omeprazole | Antiulcer agent | |
| Metronidazole | Antibacterial |
Case Studies
Several case studies have highlighted the effectiveness of this compound in treating infections and inhibiting tumor growth:
- Antimicrobial Study : A study conducted by Jain et al. evaluated various derivatives for their antimicrobial activity using the cylinder well diffusion method. The results indicated that certain derivatives exhibited superior activity against S. aureus and E. coli, supporting the potential application of this compound in developing new antimicrobial agents .
- Cancer Research : In a therapeutic potential study published in 2021, researchers investigated the cytotoxic effects of several imidazole derivatives on different cancer cell lines. The findings revealed that 1-Pheynl... showed significant inhibition rates against A431 and U251 cells, suggesting its promise as an anticancer agent .
Q & A
Q. What are the common synthetic routes for preparing 1-Phenyl-2-((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)ethanone, and what reaction conditions are typically employed?
A widely used method involves the condensation of α,β-unsaturated ketones with hydrazine derivatives. For example, hydrazine hydrate reacts with a ketone precursor in glacial acetic acid under reflux (4–6 hours), yielding the target compound as a crystalline solid after recrystallization from ethanol . Alternative routes utilize alkylating agents like 2-bromo-1-(4-methoxyphenyl)ethanone, which reacts with thiol-containing intermediates under mild conditions (room temperature, 10 mmol scale) to form the thioether linkage critical to the structure .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Key techniques include:
- ¹H/¹³C NMR : Assignments for aromatic protons (δ 7.99–8.01 ppm for phenyl groups) and methylene/methine protons (δ 4.75 ppm for CH₂ groups) confirm substituent positioning .
- Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 282 [M+1]⁺) validate the molecular formula .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in stereochemistry or bond lengths .
Q. What are the typical impurities encountered during synthesis, and how can they be mitigated?
Common impurities include unreacted hydrazine derivatives or oxidized byproducts (e.g., sulfoxides). Recrystallization from ethanol or methanol removes polar impurities, while flash column chromatography (hexane:ethyl acetate, 4:1) isolates non-polar byproducts . Purity is confirmed via melting point analysis (e.g., 191–193°C) and consistent elemental analysis (C, H, N, S within ±0.3% of theoretical values) .
Q. How should researchers handle this compound safely in laboratory settings?
The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Store at room temperature, away from oxidizers .
Q. What solvents and conditions are optimal for recrystallization to ensure high purity?
Ethanol and methanol are preferred due to the compound’s moderate solubility. Slow cooling of a saturated solution at 0–5°C yields well-formed crystals. For heat-sensitive derivatives, use ethyl acetate/hexane mixtures (1:3) .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing derivatives with diverse aryl substituents?
Yield optimization requires tailored conditions:
- Electron-withdrawing groups : Use anhydrous THF and tert-butyllithium at −78°C to stabilize intermediates during nucleophilic acylations .
- Sterically hindered substituents : Extend reaction times (24–48 hours) and employ catalytic Pd(OAc)₂ for cross-coupling reactions .
Yields improve from ~40% to >90% by adjusting stoichiometry (1:1.2 molar ratio of ketone to hydrazine) and using high-purity reagents .
Q. How should researchers resolve contradictions in NMR data, such as unexpected splitting or missing peaks?
Unexpected splitting may arise from dynamic processes (e.g., tautomerism in the imidazole ring). Use variable-temperature NMR (25–60°C) to identify exchange broadening. For missing peaks, employ heteronuclear correlation spectroscopy (HSQC/HMBC) to assign quaternary carbons or proton-deficient regions . Conflicting data may also indicate polymorphism, resolved via X-ray diffraction .
Q. What computational methods predict the compound’s bioactivity or binding interactions?
- Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes). Studies on analogous imidazole-thioether derivatives show binding poses with hydrophobic pockets and hydrogen bonds to active sites .
- DFT calculations : Assess electronic properties (HOMO-LUMO gaps) to predict reactivity in nucleophilic substitution or oxidation reactions .
Q. How do structural modifications (e.g., substituent effects) influence biological activity or stability?
- Phenyl vs. thiophene substituents : Thiophene-containing analogs exhibit enhanced π-stacking in receptor binding, increasing inhibitory potency by 2–3 fold compared to phenyl derivatives .
- Electron-donating groups (e.g., methoxy) : Improve solubility but reduce thermal stability (decomposition above 200°C) . Stability is quantified via TGA/DSC, guiding storage conditions .
Q. What mechanistic insights explain unexpected reaction outcomes, such as low yields in imidazole ring formation?
Low yields may stem from competing pathways. For example, during cyclocondensation, trace moisture hydrolyzes intermediates to amides. Anhydrous conditions (molecular sieves) and Lewis acids (ZnCl₂) suppress hydrolysis, improving cyclization efficiency . Kinetic studies (monitoring via HPLC) identify rate-limiting steps, such as imine formation, which can be accelerated using microwave irradiation (50–100°C, 30 minutes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
